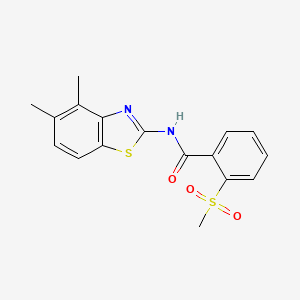

N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-2-methanesulfonylbenzamide

Beschreibung

Eigenschaften

IUPAC Name |

N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-2-methylsulfonylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O3S2/c1-10-8-9-13-15(11(10)2)18-17(23-13)19-16(20)12-6-4-5-7-14(12)24(3,21)22/h4-9H,1-3H3,(H,18,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDUZWKWSSMFWFX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(C=C1)SC(=N2)NC(=O)C3=CC=CC=C3S(=O)(=O)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-2-methanesulfonylbenzamide typically involves multi-step organic reactions. One common method includes the condensation of 4,5-dimethyl-1,3-benzothiazole with 2-methanesulfonylbenzoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane under reflux conditions to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-2-methanesulfonylbenzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: The benzothiazole ring can undergo electrophilic substitution reactions, while the methanesulfonylbenzamide moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Electrophilic substitution using halogens or nucleophilic substitution using amines.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

1.1 Antimicrobial Activity

Research indicates that compounds with a benzothiazole core exhibit notable antimicrobial properties. The structural features of N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-2-methanesulfonylbenzamide suggest it may possess similar activities. Studies have shown that derivatives of benzothiazole demonstrate efficacy against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, compounds similar to this one have been tested against Staphylococcus aureus and Escherichia coli, showing minimum inhibitory concentrations (MIC) in the low micromolar range .

1.2 Anticancer Potential

The anticancer properties of benzothiazole derivatives have been extensively studied. Compounds structurally related to N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-2-methanesulfonylbenzamide have been evaluated for their ability to inhibit cancer cell proliferation. For example, certain derivatives have shown IC50 values lower than established chemotherapeutics like 5-Fluorouracil, indicating a promising therapeutic potential against colorectal carcinoma cells (HCT116) and other cancer types .

Agricultural Applications

2.1 Pesticide Development

The unique chemical structure of N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-2-methanesulfonylbenzamide may also lend itself to agricultural applications as a pesticide or fungicide. Compounds with similar benzothiazole frameworks have been reported to exhibit fungicidal activity against various plant pathogens. The sulfonamide group in this compound could enhance its bioactivity and selectivity towards specific pests or diseases affecting crops.

Biochemical Research

3.1 Enzyme Inhibition Studies

Benzothiazole derivatives are often investigated for their ability to inhibit key enzymes involved in various biochemical pathways. The potential of N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-2-methanesulfonylbenzamide as an enzyme inhibitor can be explored further in research settings, particularly targeting enzymes linked to cancer metabolism or microbial resistance mechanisms .

Summary of Findings

The following table summarizes the potential applications and activities associated with N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-2-methanesulfonylbenzamide:

| Application Area | Activity Type | Observations / Findings |

|---|---|---|

| Pharmaceuticals | Antimicrobial | Effective against Gram-positive and Gram-negative bacteria |

| Anticancer | IC50 values lower than standard drugs like 5-Fluorouracil | |

| Agriculture | Pesticide/Fungicide | Potential efficacy against plant pathogens |

| Biochemical Research | Enzyme Inhibition | Targeting enzymes involved in cancer metabolism |

Wirkmechanismus

The mechanism of action of N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-2-methanesulfonylbenzamide involves its interaction with specific molecular targets. The benzothiazole ring can intercalate with DNA, disrupting its function and leading to potential anticancer effects. Additionally, the methanesulfonyl group can interact with enzymes, inhibiting their activity and contributing to anti-inflammatory properties.

Vergleich Mit ähnlichen Verbindungen

The following analysis compares the structural, physicochemical, and biological properties of "N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-2-methanesulfonylbenzamide" with analogous benzothiazole-based compounds.

Structural Comparisons

Key Observations :

- In contrast, BTA () features a 6-trifluoromethyl group, which combines lipophilicity and electron-withdrawing effects .

- Benzamide Modifications : The target’s 2-methanesulfonyl group contrasts with BTA’s 2-(3,4,5-trimethoxyphenyl)acetamide and the dimethoxy analog’s electron-donating groups. Sulfonyl groups enhance polarity and hydrogen-bonding capacity compared to methoxy or thiophene substituents .

Physicochemical Properties

Key Observations :

- The target compound’s methanesulfonyl group improves aqueous solubility compared to BTA’s trifluoromethyl and trimethoxyphenyl groups. However, its solubility is likely lower than the dimethoxy analog due to reduced hydrogen-bonding capacity relative to methoxy substituents .

- BTA’s higher molecular weight and lipophilicity (LogP ~3.8) may favor membrane permeability but reduce solubility, a common trade-off in drug design .

Key Observations :

- BTA’s high CK-1δ inhibitory activity (pIC50 = 7.8) correlates with its trimethoxyphenyl group, which may engage in π-π stacking or hydrophobic interactions with the kinase active site .

Biologische Aktivität

N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-2-methanesulfonylbenzamide is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound belongs to the class of benzothiazole derivatives, characterized by the presence of a benzothiazole moiety and a methanesulfonyl group. Its structural formula can be represented as follows:

This structure confers unique properties that are being investigated for various biological activities.

Biological Activity Overview

Antimicrobial Properties

Research indicates that benzothiazole derivatives exhibit notable antimicrobial activity. Specifically, N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-2-methanesulfonylbenzamide has been studied for its effectiveness against various pathogens, including multidrug-resistant strains. The mechanism often involves the inhibition of bacterial cell wall synthesis or interference with essential enzymatic pathways.

Anticancer Activity

Several studies have highlighted the anticancer potential of benzothiazole derivatives. These compounds may induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of apoptotic signaling cascades.

Anti-inflammatory Effects

In addition to antimicrobial and anticancer properties, this compound might possess anti-inflammatory effects by inhibiting pro-inflammatory cytokines and enzymes such as COX-2.

The biological activity of N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-2-methanesulfonylbenzamide can be attributed to its interaction with specific molecular targets:

- Inhibition of Enzymatic Activity : The compound may inhibit enzymes critical for bacterial survival or cancer cell proliferation.

- Disruption of Cell Membrane Integrity : By integrating into bacterial membranes or cancer cell membranes, it may disrupt their integrity.

- Modulation of Signaling Pathways : It could affect various signaling pathways involved in inflammation and cell survival.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | Effective against MRSA | |

| Anticancer | Induces apoptosis in cancer cells | |

| Anti-inflammatory | Reduces levels of pro-inflammatory cytokines |

Case Study: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-2-methanesulfonylbenzamide demonstrated significant activity against several strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The Minimum Inhibitory Concentration (MIC) was determined to be lower than that of conventional antibiotics like ciprofloxacin and linezolid, indicating its potential as a novel therapeutic agent against resistant infections.

Case Study: Anticancer Properties

In vitro studies have shown that this compound can inhibit the growth of various cancer cell lines. For instance, it was found to significantly reduce cell viability in breast cancer (MCF-7) and lung cancer (A549) cell lines through induction of apoptosis. The underlying mechanism involved caspase activation and modulation of Bcl-2 family proteins.

Q & A

Q. What are the optimal synthetic routes and reaction conditions for synthesizing N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-2-methanesulfonylbenzamide?

Methodological Answer: The synthesis typically involves multi-step reactions, starting with the formation of the benzothiazole core followed by sulfonylation and amidation. Key steps include:

- Benzothiazole core synthesis : Cyclocondensation of 2-aminothiophenol derivatives with carbonyl compounds under acidic conditions .

- Methanesulfonyl introduction : Sulfonylation using methanesulfonyl chloride in anhydrous dichloromethane with a base (e.g., triethylamine) to control exothermic reactions .

- Amidation : Coupling the sulfonylated intermediate with 4,5-dimethylbenzothiazol-2-amine using coupling agents like EDCI/HOBt .

Q. Optimization Parameters :

| Parameter | Optimal Range | Impact on Yield/Purity |

|---|---|---|

| Temperature | 0–5°C (sulfonylation) | Prevents side reactions |

| Solvent | DCM or DMF | Polar aprotic enhances reactivity |

| Reaction Time | 4–6 hrs (amidation) | Ensures complete coupling |

Key Challenges : Competing sulfonation at alternative positions requires precise stoichiometry .

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?

Methodological Answer:

- IR Spectroscopy : Identifies functional groups (e.g., sulfonyl S=O stretch at ~1350–1300 cm⁻¹, amide C=O at ~1650 cm⁻¹) .

- NMR (¹H/¹³C) : Confirms substitution patterns (e.g., dimethyl groups on benzothiazole at δ 2.3–2.5 ppm; methanesulfonyl protons at δ 3.1–3.3 ppm) .

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ expected at m/z ~375.1) .

- X-ray Crystallography : Resolves 3D structure and confirms regiochemistry of substitution .

Data Interpretation Tip : Compare experimental spectra with computational predictions (e.g., DFT for NMR shifts) to resolve ambiguities .

Q. What initial biological screening assays are recommended to evaluate its bioactivity?

Methodological Answer:

- Antimicrobial Activity :

- Bacterial Strains : Staphylococcus aureus (ATCC 25923), E. coli (ATCC 25922).

- Assay : Broth microdilution (MIC determination) with 24–48 hr incubation .

- Anticancer Potential :

- Enzyme Inhibition :

- Target : Bacterial FtsZ (cell division protein).

- Assay : GTPase activity inhibition measured via malachite green phosphate detection .

Controls : Include known inhibitors (e.g., taxol for microtubule disruption) and solvent-only blanks.

Advanced Research Questions

Q. How can researchers elucidate the mechanism of action against bacterial targets like FtsZ?

Methodological Answer:

- Biophysical Assays :

- Surface Plasmon Resonance (SPR) : Measure binding affinity (KD) of the compound to purified FtsZ protein .

- Fluorescence Quenching : Monitor conformational changes in FtsZ upon ligand binding using tryptophan fluorescence .

- Genetic Approaches :

- Gene Knockdown : Use antisense RNA or CRISPRi to reduce FtsZ expression and assess compound synergy .

- Structural Studies :

Data Contradiction Resolution : If conflicting inhibition data arise, validate using orthogonal assays (e.g., TEM for cell morphology changes) .

Q. How can structural modifications improve aqueous solubility without compromising bioactivity?

Methodological Answer:

- Rational Design Strategies :

- Experimental Validation :

Trade-offs : Increased solubility may reduce membrane permeability; balance via logP calculations (target 1–3) .

Q. How should researchers address discrepancies in reported biological activity data across studies?

Methodological Answer:

- Source Analysis :

- Meta-Analysis :

Case Example : If one study reports IC₅₀ = 5 µM (MCF-7) and another IC₅₀ = 20 µM, re-evaluate using identical cell passage numbers and serum concentrations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.